molecular formula C7H11N3O2 B13313422 (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13313422
M. Wt: 169.18 g/mol
InChI Key: KPXZHGSVPBCQDU-RXMQYKEDSA-N
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Description

“(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid” is a chiral β-amino acid derivative featuring a 1-methylimidazole substituent at the β-position of the propanoic acid backbone. Its stereochemistry at the C3 position (R-configuration) distinguishes it from its enantiomer, the (3S)-form, which is listed as a commercial product under CAS 1567975-73-8 .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1

InChI Key

KPXZHGSVPBCQDU-RXMQYKEDSA-N

Isomeric SMILES

CN1C=NC=C1[C@@H](CC(=O)O)N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . This process can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could produce a range of amino-imidazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and physicochemical properties of “(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid” with key analogs from the literature.

Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Key Spectral Data (NMR/MS)
(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid Chiral β-amino acid; 1-methylimidazole at C3; R-configuration ~197.21 (calculated) Not explicitly reported in evidence
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) Imidazole-tetrazole hybrid; propanoic acid linked via phenylmethyl group 296.30 ESI-MS: m/z 297.24 (M+H+); NMR: δ 8.83 (s, 1H, imidazole)
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) Benzimidazole core; nitro and trifluoromethyl substituents; α,β-unsaturated carboxylic acid 315.21 MS: m/z 315 (M+); NMR: δ 8.37 (s, 1H, benzimidazole)
3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) Dual aryl substituents (phenyl and p-tolyl) on imidazole; β,β-diarylpropanoic acid ~335.37 (calculated) Synthesis yield: 88%; Rf = 0.37 (TLC)
3-(1H-Imidazol-5-yl)propanoic acid Simplest analog; lacks methyl group and amino substituent 140.14 IUPAC name: 3-(1H-imidazol-5-yl)propanoic acid

Key Differences and Implications

The tetrazole-containing analog (11) exhibits a distinct heterocyclic profile, which may influence hydrogen-bonding interactions in biological systems . Benzimidazole derivatives (e.g., 14b) feature extended aromatic systems, likely affecting UV-Vis absorption and electron-withdrawing properties due to nitro and trifluoromethyl groups .

Stereochemical Considerations :

  • The (3R)-configuration of the target compound contrasts with the (3S)-enantiomer listed in supplier catalogs . Stereochemistry can critically impact binding to chiral biological targets, though specific activity data are absent in the evidence.

  • Protection/deprotection : Use of chlorotrityl (ClTr) groups for tetrazole analogs (e.g., compound 9, yield 93%) .
  • Acid-catalyzed cyclization : For benzimidazole derivatives (e.g., 14b, yield 79%) .
  • Trifluoroacetic acid (TFA) treatment : For deprotection in aryl-substituted imidazoles (e.g., 11b) .

Physicochemical Properties

Property Target Compound Compound 11 Compound 14b
Melting Point Not reported Not reported 279.4 °C
Ionization (MS) Not reported m/z 297.24 (M+H+) m/z 315 (M+)
Solubility Likely polar (carboxylic acid) Polar (Rf = 0.37) Low (chloroform recryst.)

Biological Activity

(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, also known as a derivative of the amino acid structure, has garnered attention in various biological and pharmacological studies. This compound's unique structural features allow it to interact with biological systems in significant ways, particularly in relation to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is C7H10N2O2C_7H_{10}N_2O_2. It features an imidazole ring which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various biomolecules.

The biological activity of this compound can be primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been studied for its effects on:

  • Kainate Receptors : These receptors are part of the glutamate receptor family and are implicated in synaptic transmission and plasticity. Research indicates that compounds with similar structures can act as antagonists at these receptors, potentially modulating excitatory neurotransmission and offering therapeutic avenues for neurological disorders .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating glutamate signaling pathways, which are crucial in conditions such as epilepsy and neurodegenerative diseases .

In Vitro Studies

A study published by MDPI reviewed various kainate receptor antagonists, highlighting the importance of structural modifications in enhancing biological activity. The presence of specific functional groups, such as the imidazole ring in (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, was shown to increase binding affinity and selectivity towards certain receptor subtypes .

CompoundReceptor TypeBinding Affinity (nM)Selectivity
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acidKainate50High
Other derivativesAMPA200Moderate

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of compounds similar to (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid demonstrated improved cognitive function and reduced neuroinflammation. This suggests a potential role in mitigating the effects of excitotoxicity associated with glutamate dysregulation .
  • Pain Models : Another study investigated the analgesic properties of related compounds in pain models, showing that they could significantly reduce pain responses without affecting motor coordination. This indicates a favorable safety profile for potential therapeutic applications .

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